molecular formula C6H8O6 B1200081 2-Hydroxy-3-oxoadipic acid

2-Hydroxy-3-oxoadipic acid

Cat. No. B1200081
M. Wt: 176.12 g/mol
InChI Key: DVIFFQAOYQDXGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-3-oxoadipic acid is an oxo dicarboxylic acid comprising adipic acid having the oxo group at the 3-position as well as a hydroxy substituent at the 2-position. It is an oxo dicarboxylic acid and a secondary alpha-hydroxy ketone. It derives from an adipic acid. It is a conjugate acid of a 2-hydroxy-3-oxoadipate(2-).

Scientific Research Applications

Enzyme-Catalyzed Reduction Pathways

One significant application of 2-Hydroxy-3-oxoadipic acid is found in enzyme-catalyzed reduction pathways for the production of industrially important chemicals. For instance, NADH-dependent lactate dehydrogenase from Alcaligenes eutrophus H16 can reduce 2-oxoadipate to 2-hydroxyadipate, suggesting a viable biological route for the synthesis of adipic acid, a key monomer in nylon-6,6 polyamide production. The enzyme showed broad substrate specificity, high activity on 2-oxoadipate, and enhanced activity in the presence of certain metal ions, demonstrating its potential in industrial applications (Zhang et al., 2014).

Improvement of Catalytic Efficiency

Efforts in pathway engineering have focused on improving the catalytic efficiency of enzymes involved in the reduction of 2-oxoadipate to 2-hydroxyadipate. Directed evolution of (R)-2-hydroxyglutarate dehydrogenase significantly improved the reduction efficiency, paving the way for bio-based production of adipic acid. This advancement could eliminate bottlenecks in metabolic pathways used for the synthesis of adipic acid, highlighting the potential of 2-Hydroxy-3-oxoadipic acid in enhancing biotechnological processes (Sáez-Jiménez et al., 2022).

Metabolic Pathways in Microorganisms

2-Hydroxy-3-oxoadipic acid also plays a role in the metabolic pathways of microorganisms. For example, Mycobacterium tuberculosis 2-hydroxy-3-oxoadipate synthase (HOAS) is essential for growth and is subject to allosteric regulation. Understanding the allosteric regulation of HOAS can provide insights into metabolic processes and potential pathways for inhibition, which is crucial in the context of infectious diseases (Balakrishnan et al., 2013).

Biotechnological Applications

Furthermore, the biotechnological preparation of oxo- and hydroxycarboxylic acids, including 2-Hydroxy-3-oxoadipic acid, under "green" conditions, has been explored. These acids serve as new building blocks in organic synthesis, showing the potential of 2-Hydroxy-3-oxoadipic acid in contributing to environmentally friendly and sustainable industrial processes (Aurich et al., 2012).

properties

Product Name

2-Hydroxy-3-oxoadipic acid

Molecular Formula

C6H8O6

Molecular Weight

176.12 g/mol

IUPAC Name

2-hydroxy-3-oxohexanedioic acid

InChI

InChI=1S/C6H8O6/c7-3(1-2-4(8)9)5(10)6(11)12/h5,10H,1-2H2,(H,8,9)(H,11,12)

InChI Key

DVIFFQAOYQDXGL-UHFFFAOYSA-N

SMILES

C(CC(=O)O)C(=O)C(C(=O)O)O

Canonical SMILES

C(CC(=O)O)C(=O)C(C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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